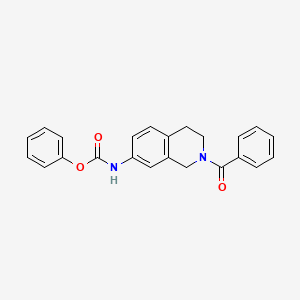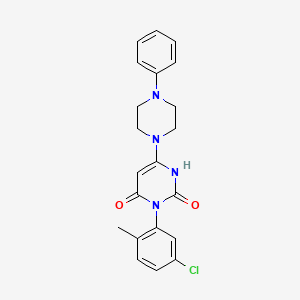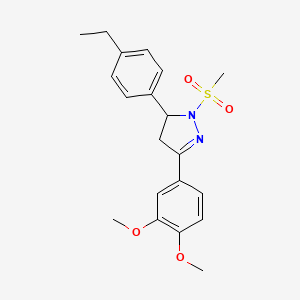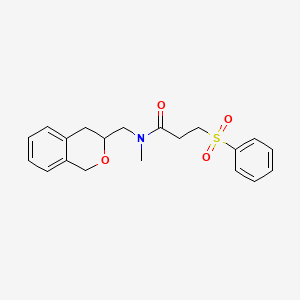![molecular formula C17H19N3O5S B2435455 4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide CAS No. 2309341-31-7](/img/structure/B2435455.png)
4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a dioxopiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:
Formation of the Furan and Thiophene Rings: The furan and thiophene rings can be synthesized through well-established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling of the Rings: The furan and thiophene rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, to form the 5-(furan-2-yl)thiophen-2-yl intermediate.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the intermediate.
Formation of the Dioxopiperazine Moiety: The dioxopiperazine ring is formed through a cyclization reaction involving the intermediate and a suitable dicarbonyl compound.
Final Coupling and Carboxamide Formation: The final step involves coupling the dioxopiperazine intermediate with an ethylamine derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopiperazine moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furan and thiophene oxides.
Reduction: Formation of hydroxyl derivatives of the dioxopiperazine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. The presence of the dioxopiperazine moiety suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The combination of furan, thiophene, and dioxopiperazine rings may confer unique biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In industry, the compound could find applications in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the electronic properties of the furan and thiophene rings.
作用机制
The mechanism of action of 4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The dioxopiperazine moiety could act as a chelating agent, binding to metal ions and affecting their biological availability.
相似化合物的比较
Similar Compounds
4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide: shares similarities with other compounds containing furan, thiophene, and dioxopiperazine rings.
Thiophene-based compounds: Known for their electronic properties and applications in materials science.
Furan-based compounds: Often explored for their bioactivity and use in drug discovery.
Dioxopiperazine derivatives: Investigated for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct functional groups, which may confer a unique set of chemical and biological properties not found in other compounds.
属性
IUPAC Name |
4-ethyl-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-10-11(21)13-5-6-14(26-13)12-4-3-9-25-12/h3-6,9,11,21H,2,7-8,10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHIHZRANPZRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,4-Dichlorophenyl)methylsulfonyl]-1,5-dimethylpyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2435376.png)
![1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B2435379.png)
![ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2435380.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)
![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)





